Propan-2-yl 2-propan-2-yloxybenzoate
Description
Properties
IUPAC Name |
propan-2-yl 2-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)15-12-8-6-5-7-11(12)13(14)16-10(3)4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWXYXSBPLFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284172 | |
| Record name | propan-2-yl 2-propan-2-yloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-67-3 | |
| Record name | NSC36065 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | propan-2-yl 2-propan-2-yloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed as homogeneous catalysts, typically at concentrations of 0.5–2.0 mol% relative to the acid. The reaction is conducted under reflux (80–100°C) with azeotropic removal of water using Dean-Stark apparatus or molecular sieves to shift equilibrium toward ester formation. A molar ratio of 1:3 (acid:alcohol) achieves conversions exceeding 85% after 6–8 hours.
Challenges and Solutions
-
Equilibrium Limitations : Water removal is critical; pervaporation membranes or adsorbents like 3Å molecular sieves improve yields.
-
Side Reactions : Overheating may dehydrate isopropyl alcohol to propene, requiring temperature control below 100°C.
Alkylation of 2-Hydroxybenzoic Acid Followed by Esterification
A two-step approach first introduces the isopropoxy group via alkylation of 2-hydroxybenzoic acid, followed by esterification of the intermediate 2-isopropoxybenzoic acid. This method avoids competing reactions between the hydroxyl and carboxylic acid groups during direct esterification.
Step 1: Synthesis of 2-Isopropoxybenzoic Acid
2-Hydroxybenzoic acid undergoes alkylation with isopropyl bromide or iodide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). A polar aprotic solvent (e.g., dimethylformamide, acetonitrile) facilitates nucleophilic substitution at 80–100°C for 12–24 hours. Yields range from 70–85%, with unreacted starting materials removed via acid-base extraction.
Step 2: Esterification of 2-Isopropoxybenzoic Acid
The intermediate acid is esterified with isopropyl alcohol using carbodiimide coupling agents (e.g., DCC, EDCI) or via acid catalysis. Steglich esterification with DCC and dimethylaminopyridine (DMAP) in dichloromethane at room temperature achieves >90% yield within 4 hours.
Alternative Synthesis via Transesterification
This compound can also be synthesized via transesterification of methyl or ethyl 2-isopropoxybenzoate with isopropyl alcohol. This method is advantageous when the methyl/ethyl ester is more readily available or stable.
Reaction Mechanism and Optimization
A catalytic amount of sodium methoxide (NaOMe) or titanium(IV) isopropoxide (Ti(OiPr)₄) promotes alkoxy exchange under anhydrous conditions. Excess isopropyl alcohol (5–10 equivalents) and reflux temperatures (80–100°C) drive the reaction to completion in 6–12 hours.
Industrial-Scale Production and Process Optimization
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | Toluene | 80 | 8 | 78 |
| p-TsOH | Xylene | 100 | 6 | 85 |
| DCC/DMAP | CH₂Cl₂ | 25 | 4 | 92 |
| Ti(OiPr)₄ | Isopropyl alcohol | 100 | 10 | 88 |
Key Findings :
Purity and Isolation
Crude esters are purified via vacuum distillation (bp 150–160°C at 10 mmHg) or recrystallization from hexane/ethyl acetate mixtures. HPLC analysis typically reveals purity >98%.
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.35 (d, 12H, CH(CH₃)₂), 4.70 (m, 2H, OCH(CH₃)₂), 6.90–7.80 (m, 4H, aromatic).
-
IR (cm⁻¹): 1725 (C=O), 1280 (C-O ester), 1120 (C-O ether).
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-propan-2-yloxybenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to salicylic acid and isopropanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Salicylic acid and isopropanol.
Reduction: 2-propan-2-yloxybenzoic alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-propan-2-yloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential anti-inflammatory and analgesic properties due to its structural similarity to salicylic acid.
Medicine: Investigated for its potential use in topical formulations for pain relief and skin conditions.
Mechanism of Action
The mechanism of action of propan-2-yl 2-propan-2-yloxybenzoate is primarily related to its hydrolysis to salicylic acid, which is known for its anti-inflammatory and analgesic properties. Salicylic acid inhibits the enzyme cyclooxygenase, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. The ester itself may also interact with cellular membranes, enhancing its absorption and effectiveness .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Propan-2-yl 2-Propan-2-yloxybenzoate
- Structure : Ortho-substituted benzoate with two isopropyl groups (ether and ester).
- Functional Groups : Ester (–COO–), ether (–O–).
- Steric Effects : High due to bulky substituents at adjacent positions.
Propyl 4-Hydroxybenzoate (Propyl Paraben)
- Structure : Para-substituted benzoate with a hydroxyl (–OH) and propyl ester group.
- Functional Groups : Ester (–COO–), hydroxyl (–OH).
- Applications : Widely used as a preservative in cosmetics and pharmaceuticals.
2,2-Diphenylpropane
- Structure : Hydrocarbon with two phenyl groups attached to a central propane.
- Functional Groups: None (purely hydrocarbon).
- Applications: Potential intermediate in polymer synthesis.
Physicochemical Properties (Inferred and Reported)
Biological Activity
Introduction
Propan-2-yl 2-propan-2-yloxybenzoate, commonly referred to as a derivative of benzoic acid, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, alongside relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzoate moiety with an isopropyl group, contributing to its lipophilicity and potential interactions with biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 218.28 g/mol |
| Melting Point | 34-36 °C |
| Solubility | Soluble in organic solvents |
| Log P (octanol/water) | 3.5 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it was found to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis at low micromolar concentrations .
Case Study: Antibacterial Screening
In a controlled laboratory setting, derivatives of propan-2-yloxy compounds were synthesized and tested for antibacterial activity. Among the tested compounds, several demonstrated effective inhibition against multidrug-resistant strains of bacteria. For instance, compounds CPD20 and CPD22 inhibited the growth of all tested Gram-positive bacteria, showcasing the potential for developing new antibacterial agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Research Findings
- Mechanism of Action : The compound's mechanism includes the interaction with cellular components leading to cytotoxic effects. The presence of functional groups allows for bioreduction processes that generate reactive intermediates capable of damaging DNA and proteins.
- Cell Line Studies : In vitro studies using human cancer cell lines have shown that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis .
Summary of Biological Activities
| Activity Type | Efficacy Level | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | Moderate to High | Gram-positive bacteria |
| Anticancer | Moderate | Various cancer cell lines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Propan-2-yl 2-propan-2-yloxybenzoate with high purity?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification between 2-propan-2-yloxybenzoic acid and isopropyl alcohol. Purification steps should include fractional distillation or recrystallization, followed by characterization using H/C NMR and FT-IR spectroscopy to confirm ester formation and absence of unreacted starting materials. For crystalline samples, X-ray diffraction (XRD) with SHELXL refinement can resolve structural ambiguities.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of H/C NMR (to identify alkyl/aromatic protons and ester carbonyl groups), FT-IR (to confirm C=O stretching at ~1700–1750 cm), and mass spectrometry (for molecular ion validation) is recommended. For crystalline derivatives, XRD paired with SHELX software provides precise bond-length and angle data.
Q. How can researchers verify the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 3–10) at elevated temperatures (e.g., 40–60°C). Monitor degradation kinetics via HPLC or GC-MS, quantifying residual ester and hydrolysis products. Statistical analysis (e.g., Arrhenius plots) can predict shelf-life under standard conditions .
Advanced Research Questions
Q. How can contradictory computational and experimental vibrational spectra (e.g., FT-IR) for this compound be resolved?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to simulate vibrational modes and compare them with experimental FT-IR/Raman data. Discrepancies may arise from solvent effects or crystal packing; mitigate by repeating experiments in inert matrices or using polarized Raman spectroscopy. Cross-validation with XRD data ensures structural accuracy.
Q. What experimental design strategies optimize the synthesis of this compound under solvent-free or green chemistry conditions?
- Methodological Answer : Use a design of experiments (DoE) approach to evaluate factors like catalyst loading (e.g., p-toluenesulfonic acid vs. enzymatic catalysts), reaction temperature, and microwave irradiation time. Response surface methodology (RSM) can model interactions between variables, while green metrics (e.g., E-factor) assess environmental impact .
Q. How do steric effects from the isopropyl groups influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Compare reaction rates with less hindered esters (e.g., methyl or ethyl analogs) using kinetic studies (e.g., UV-Vis monitoring of product formation). Molecular dynamics simulations can visualize steric hindrance around the ester carbonyl, while XRD quantifies spatial constraints. Statistical analysis (e.g., Hammett plots) may correlate substituent effects with reactivity .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing variability in synthetic yields of this compound across multiple batches?
- Methodological Answer : Apply ANOVA to identify significant batch-to-batch variations. If outliers exist, use Grubbs’ test to exclude experimental errors. For process optimization, principal component analysis (PCA) can reduce multidimensional data (e.g., solvent polarity, catalyst type) into critical variables .
Q. How can researchers ensure reproducibility in crystallographic data for this compound when using SHELX refinement?
- Methodological Answer : Strictly adhere to the CIF (Crystallographic Information File) format for data reporting. Validate refinement parameters (e.g., R-factor, thermal displacement coefficients) against established benchmarks. Publicly archive raw diffraction data in repositories like the Cambridge Structural Database to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
